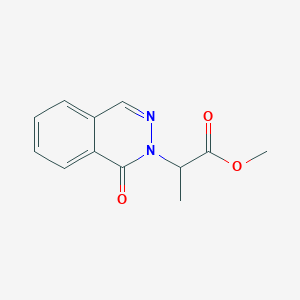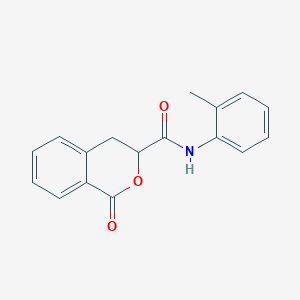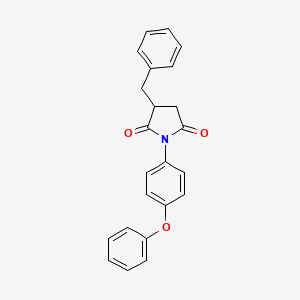
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorophenyl)-3-phenoxy-2-azetidinone
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorophenyl)-3-phenoxy-2-azetidinone, commonly known as BFA-1, is a synthetic compound that belongs to the class of benzodioxole-containing azetidinones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mechanism of Action
The exact mechanism of action of BFA-1 is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. BFA-1 has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the nervous system. BFA-1 has also been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. In addition, BFA-1 has been shown to exhibit activity against various receptors, including the adenosine A1 receptor and the 5-HT2A receptor.
Biochemical and Physiological Effects
BFA-1 has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant and anti-inflammatory activities, which may be beneficial in the treatment of various diseases. BFA-1 has also been shown to exhibit neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, BFA-1 has been shown to exhibit anticancer activity, with promising results in preclinical studies.
Advantages and Limitations for Lab Experiments
BFA-1 has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its structure and purity. It also exhibits a wide range of activities, which makes it useful for studying various biochemical and physiological processes. However, BFA-1 also has limitations. Its exact mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in lab experiments. In addition, BFA-1 has not been extensively studied in humans, which limits its potential for clinical use.
Future Directions
There are several future directions for research on BFA-1. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies are needed to determine its effectiveness in animal models and its potential for clinical use. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development.
Scientific Research Applications
BFA-1 has been widely used in scientific research for its potential applications in pharmacology and biochemistry. It has been shown to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. BFA-1 has also been studied for its potential as an anticancer agent, with promising results in preclinical studies. In addition, BFA-1 has been shown to exhibit anti-inflammatory and antioxidant activities.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorophenyl)-3-phenoxyazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4/c24-17-9-7-16(8-10-17)21-22(29-18-4-2-1-3-5-18)23(26)25(21)13-15-6-11-19-20(12-15)28-14-27-19/h1-12,21-22H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAUZEUXHNELCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(C(C3=O)OC4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-acetyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B4109838.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B4109842.png)
![2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4109848.png)

![N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4109861.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4109888.png)
![6-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4109889.png)

![5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4109911.png)
![N-{[4-allyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzamide](/img/structure/B4109914.png)

![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4109932.png)
